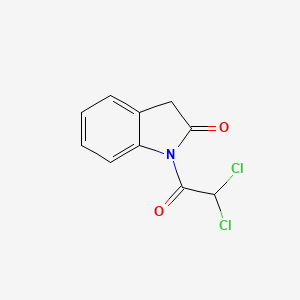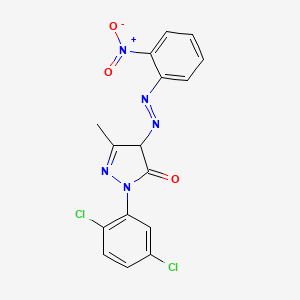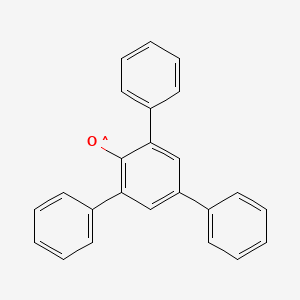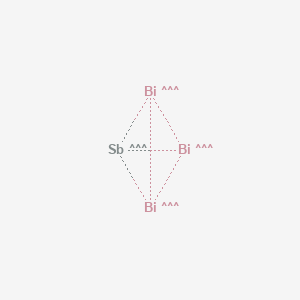
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one is an organic compound with a unique structure that includes an indole ring substituted with a dichloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one typically involves the reaction of indole derivatives with dichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Indole derivative and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for monitoring and controlling the reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of indole derivatives and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the dichloroacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.
Major Products
Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole derivatives and dichloroacetic acid.
Aplicaciones Científicas De Investigación
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The indole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparación Con Compuestos Similares
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can be compared with other indole derivatives and dichloroacetyl compounds:
Similar Compounds: Indole-3-acetic acid, 1-(2,2-Dichloro-acetyl)-1,3-dihydro-isoindol-2-one, and 1-(2,2-Dichloro-acetyl)-1,3-dihydro-benzofuran-2-one.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C10H7Cl2NO2 |
|---|---|
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
1-(2,2-dichloroacetyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H7Cl2NO2/c11-9(12)10(15)13-7-4-2-1-3-6(7)5-8(13)14/h1-4,9H,5H2 |
Clave InChI |
MAYDTQJAJFUYPN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C1=O)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














